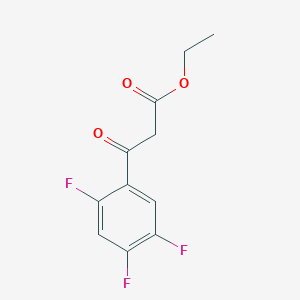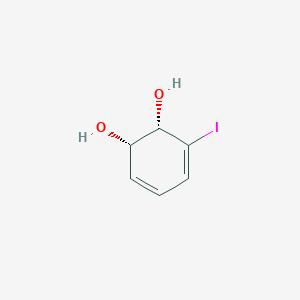![molecular formula C8H12O2 B153965 [(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol CAS No. 129083-14-3](/img/structure/B153965.png)
[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol, commonly known as propargyl alcohol, is a chemical compound that has been widely used in various scientific research applications. It is an organic compound that contains an epoxide group and an alkyne group, making it a versatile compound for organic synthesis.
Mechanism Of Action
Propargyl alcohol acts as a substrate for various enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. It undergoes oxidation by these enzymes, leading to the formation of various metabolites, such as propargyl aldehyde, propargyl acetic acid, and propargyl alcohol-derived carboxylic acids. These metabolites have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical And Physiological Effects
Propargyl alcohol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including monoamine oxidase and nitric oxide synthase. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer effects.
Advantages And Limitations For Lab Experiments
Propargyl alcohol has several advantages for lab experiments, including its versatility as a reactant in organic synthesis, its ability to act as a substrate for various enzymes, and its potential as a precursor for the synthesis of various drugs. However, propargyl alcohol also has some limitations, including its toxicity and its potential to form explosive peroxides upon storage.
Future Directions
There are several future directions for the use of propargyl alcohol in scientific research. One potential direction is the development of propargyl alcohol-derived drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another potential direction is the study of the mechanism of action of propargyl alcohol and its metabolites, which may lead to the discovery of new biochemical pathways and therapeutic targets. Finally, the development of new synthesis methods for propargyl alcohol and its derivatives may lead to the discovery of new compounds with novel biological activities.
Synthesis Methods
Propargyl alcohol can be synthesized through various methods, including the reaction between acetylene and formaldehyde, the reaction between propargyl chloride and sodium hydroxide, and the reaction between propargyl bromide and sodium hydroxide. The most commonly used method is the reaction between acetylene and formaldehyde, which yields propargyl alcohol as the main product.
Scientific Research Applications
Propargyl alcohol has been widely used in scientific research applications, including organic synthesis, biochemical research, and medicinal chemistry. It has been used as a reactant in the synthesis of various organic compounds, such as epoxides, alcohols, and carboxylic acids. In biochemical research, propargyl alcohol has been used to study the mechanism of action of various enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. It has also been used in medicinal chemistry as a precursor for the synthesis of various drugs, such as propargylamines and propargyl ethers.
properties
CAS RN |
129083-14-3 |
|---|---|
Product Name |
[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
[(2S,3S)-3-pent-2-ynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2,5-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
SUNZKKMEXATGNV-YUMQZZPRSA-N |
Isomeric SMILES |
CCC#CC[C@H]1[C@@H](O1)CO |
SMILES |
CCC#CCC1C(O1)CO |
Canonical SMILES |
CCC#CCC1C(O1)CO |
synonyms |
Oxiranemethanol, 3-(2-pentynyl)-, (2S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




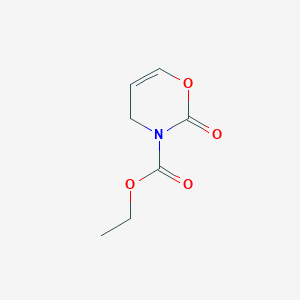


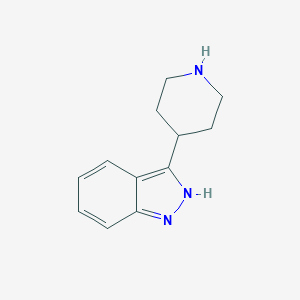
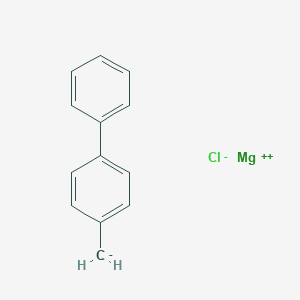
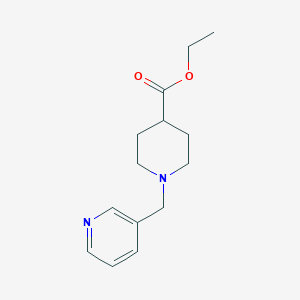

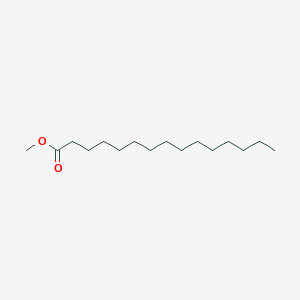
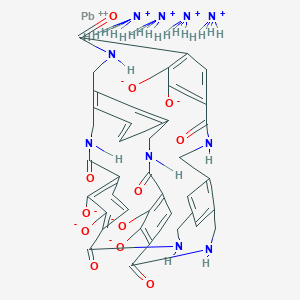
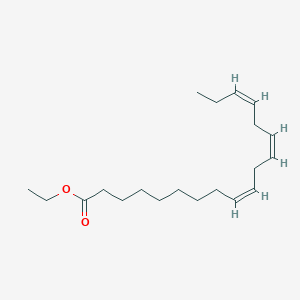
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
